molecular formula C13H12N4O2 B2590733 N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide CAS No. 2415562-80-8

N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide

Cat. No. B2590733
M. Wt: 256.265
InChI Key: XDUONAQTEFIVCE-UHFFFAOYSA-N
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Description

N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide, also known by its chemical formula C₁₄H₁₁N₃O₂ , is a synthetic organic compound. It belongs to the class of pyrazine derivatives and exhibits interesting pharmacological properties. Researchers have explored its potential applications in various fields, including medicine and materials science.



Synthesis Analysis

The synthesis of N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide involves several steps. Researchers have reported different synthetic routes, including condensation reactions, cyclizations, and functional group transformations. The most common approach includes the reaction of 4-aminobenzamide with 6-methylpyrazine-2-carboxylic acid, followed by carbamoylation. The yield and purity of the synthesized compound depend on reaction conditions, reagents, and purification methods.



Molecular Structure Analysis

The molecular structure of N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide consists of a pyrazine ring fused with a phenyl ring. The carbamoyl group (-CONH₂) is attached to the phenyl moiety. The compound’s planar geometry and electronic properties play a crucial role in its interactions with biological targets.



Chemical Reactions Analysis

N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide can participate in various chemical reactions, including hydrolysis, oxidation, and substitution reactions. Researchers have investigated its reactivity with different nucleophiles and electrophiles. Understanding its reactivity profile is essential for designing derivatives with improved properties.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • Melting Point : N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide typically melts in the range of 180°C to 190°C.

    • Solubility : It exhibits moderate solubility in polar organic solvents (e.g., dimethyl sulfoxide, methanol).



  • Chemical Properties :

    • Stability : The compound is stable under ambient conditions but may degrade upon exposure to strong acids or bases.

    • UV-Vis Absorption : It shows characteristic absorption bands in the UV-Vis spectrum.

    • Acid-Base Behavior : N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide behaves as a weak acid due to the carbamoyl group.




Safety And Hazards


  • Toxicity : Limited toxicity data are available. Researchers should exercise caution during handling and use appropriate protective measures.

  • Environmental Impact : Assessments regarding its environmental persistence and impact are necessary.

  • Storage : Store the compound in a cool, dry place away from direct sunlight.


Future Directions


  • Biological Studies : Investigate its potential as an anticancer agent, antimicrobial, or anti-inflammatory drug.

  • Structure-Activity Relationship (SAR) : Explore derivatives with modified substituents to enhance activity.

  • Formulation Development : Optimize formulations for oral or topical administration.

  • Materials Science : Evaluate its use in organic electronics or as a building block for functional materials.


properties

IUPAC Name

N-(4-carbamoylphenyl)-6-methylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-8-6-15-7-11(16-8)13(19)17-10-4-2-9(3-5-10)12(14)18/h2-7H,1H3,(H2,14,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUONAQTEFIVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide

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